molecular formula C8H11FN2O2 B092241 2,4-Diethoxy-5-fluoropyrimidine CAS No. 155-36-2

2,4-Diethoxy-5-fluoropyrimidine

Cat. No.: B092241
CAS No.: 155-36-2
M. Wt: 186.18 g/mol
InChI Key: QEGHUJPEGFQOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diethoxy-5-fluoropyrimidine can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with sodium ethoxide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by ethoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxy-5-fluoropyrimidine primarily undergoes nucleophilic substitution reactions due to the presence of the fluorine atom and ethoxy groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Diethoxy-5-fluoropyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its anticancer properties, similar to other fluoropyrimidines like 5-fluorouracil.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Diethoxy-5-fluoropyrimidine involves its interaction with nucleic acids and enzymes. The fluorine atom enhances its binding affinity to target molecules, disrupting normal cellular processes. It can inhibit enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects, particularly in rapidly dividing cells .

Comparison with Similar Compounds

Comparison: 2,4-Diethoxy-5-fluoropyrimidine is unique due to its ethoxy groups, which influence its chemical reactivity and biological activity. Compared to 5-fluorouracil, it has different pharmacokinetic properties and may offer distinct advantages in specific applications .

Properties

IUPAC Name

2,4-diethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGHUJPEGFQOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292216
Record name 2,4-diethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-36-2
Record name 2,4-Diethoxy-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 155-36-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Diethoxy-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Diethoxy-5-fluoropyrimidine
Reactant of Route 3
Reactant of Route 3
2,4-Diethoxy-5-fluoropyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Diethoxy-5-fluoropyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Diethoxy-5-fluoropyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Diethoxy-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.